

# Application Note: Lab-Scale Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

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## Compound of Interest

Compound Name: *1-Bromo-4,5-dimethyl-2-nitrobenzene*

Cat. No.: *B1270896*

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## \*\*Abstract

This document outlines a detailed protocol for the laboratory-scale synthesis of **1-Bromo-4,5-dimethyl-2-nitrobenzene**, a key intermediate in various chemical and pharmaceutical research applications. The described method utilizes a Sandmeyer reaction, starting from 4,5-dimethyl-2-nitroaniline. This protocol provides a straightforward procedure with a high yield, suitable for researchers in organic synthesis and drug development. All quantitative data is presented in a clear, tabular format, and a comprehensive workflow diagram is included for easy reference.

## Introduction

**1-Bromo-4,5-dimethyl-2-nitrobenzene** is a valuable building block in the synthesis of more complex molecules. Its functional groups—a bromine atom and a nitro group on a dimethylated benzene ring—offer multiple sites for further chemical modification. This application note details a reliable lab-scale synthesis protocol, ensuring a high yield and purity of the final product. The procedure involves the diazotization of 4,5-dimethyl-2-nitroaniline followed by a copper(I) bromide-mediated Sandmeyer reaction.

## Reaction Scheme

The synthesis proceeds via the following two main steps:

- Diazotization: 4,5-dimethyl-2-nitroaniline is treated with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt.
- Sandmeyer Reaction: The in-situ generated diazonium salt is then reacted with copper(I) bromide to yield the desired **1-Bromo-4,5-dimethyl-2-nitrobenzene**.

## Materials and Methods

### 3.1. Reagents and Solvents

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Amount	Moles (mmol)
4,5-dimethyl-2-nitroaniline	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	166.18	300.0 mg	1.8
Hydrobromic Acid (48%)	HBr	80.91	38 ml	-
Sodium Nitrite	NaNO <sub>2</sub>	69.00	780.0 mg	11.3
Copper(I) Bromide	CuBr	143.45	3.27 g	24.3
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	84.93	60 ml	-
Sodium Hydroxide (10%)	NaOH	40.00	20 ml	-
Anhydrous Sodium Sulfate	Na <sub>2</sub> SO <sub>4</sub>	142.04	As needed	-
Petroleum Ether	-	-	As needed	-
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	As needed	-
Distilled Water	H <sub>2</sub> O	18.02	15.4 ml	-

### 3.2. Equipment

- Round-bottom flask

- Stirring plate and magnetic stirrer bar
- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Column chromatography setup
- Standard laboratory glassware

## Experimental Protocol

### Step 1: Dissolution of Starting Material

- In a suitable round-bottom flask, dissolve 300.0 mg (1.8 mmol) of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% hydrobromic acid solution.[\[1\]](#)
- Stir the mixture at 70°C for 30 minutes.[\[1\]](#)

### Step 2: Diazotization

- Cool the solution to -5°C using an ice-salt bath.
- Slowly add a solution of 780.0 mg (11.3 mmol) of sodium nitrite in 4 ml of distilled water.[\[1\]](#)
- Maintain the temperature of the reaction mixture at -5°C for an additional 15 minutes.[\[1\]](#)

### Step 3: Sandmeyer Reaction

- In a separate flask, prepare a fresh solution of 3.27 g (24.3 mmol) of copper(I) bromide in 6 ml of 48% hydrobromic acid.[\[1\]](#)
- Add the freshly prepared CuBr solution to the diazonium salt solution.
- Heat the reaction mixture at 70°C for 15 minutes.[\[1\]](#)

#### Step 4: Work-up and Extraction

- After cooling to room temperature, extract the reaction mixture three times with 20 ml of dichloromethane.[\[1\]](#)
- Combine the organic layers and wash with 20 ml of a 10% sodium hydroxide solution.[\[1\]](#)
- Dry the organic phase over anhydrous sodium sulfate.[\[1\]](#)
- Filter off the drying agent and evaporate the solvent under reduced pressure.[\[1\]](#)

#### Step 5: Purification

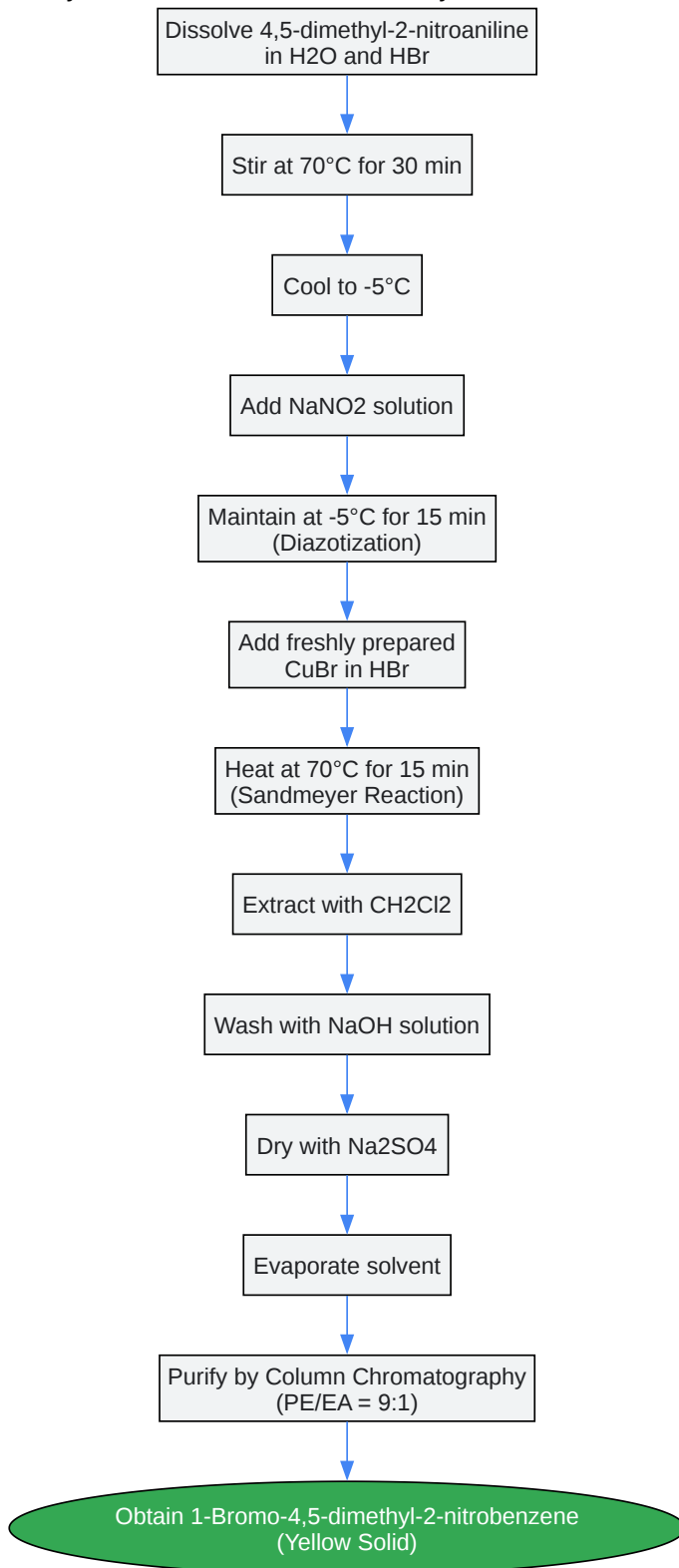
- Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent.[\[1\]](#)
- This will yield a yellow solid.[\[1\]](#)

## Results

Product	Molecular Formula	Molar Mass ( g/mol )	Yield (mg)	Yield (%)	Appearance
1-Bromo-4,5-dimethyl-2-nitrobenzene	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	230.06	370.2	89.4	Yellow Solid

## Workflow Diagram

## Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene

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## References

- 1. 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
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